6-Trifluoromethyl-pyridazine-3-carbonitrile
Overview
Description
6-Trifluoromethyl-pyridazine-3-carbonitrile is a heterocyclic organic compound characterized by a pyridazine ring substituted with a trifluoromethyl group at the 6-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with trifluoromethylating agents and subsequent substitution with a cyano group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and precise control of temperature, pressure, and reagent addition are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The trifluoromethyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include pyridazine derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
6-Trifluoromethyl-pyridazine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-pyridazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The cyano group can form hydrogen bonds or interact with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its broad pharmacological activities.
Trifluoromethyl-pyridines: Compounds with a trifluoromethyl group on a pyridine ring, used in medicinal chemistry.
Uniqueness
6-Trifluoromethyl-pyridazine-3-carbonitrile is unique due to the combination of a trifluoromethyl group and a cyano group on the pyridazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-2-1-4(3-10)11-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDPHAXQYWTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-27-7 | |
Record name | 6-(trifluoromethyl)pyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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